6-Methyl-2-(methylamino)pteridin-4(1H)-one is a pteridine derivative characterized by its unique structure and biological properties. Pteridines are heterocyclic compounds that play essential roles in biological systems, particularly in the synthesis of nucleic acids and various coenzymes. This specific compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of antitumor agents.
The compound can be synthesized through various chemical methods that involve the manipulation of pteridine derivatives. Research has shown that derivatives of 2,4-diaminopteridine can serve as precursors for synthesizing 6-methyl-2-(methylamino)pteridin-4(1H)-one, highlighting the compound's relevance in synthetic organic chemistry and pharmacology.
6-Methyl-2-(methylamino)pteridin-4(1H)-one belongs to the class of pteridines, which are bicyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This classification is significant as it relates to the compound's chemical behavior and biological activity.
The synthesis of 6-Methyl-2-(methylamino)pteridin-4(1H)-one typically involves several key steps:
Technical details include controlling reaction conditions such as temperature and solvent choice to optimize yields and purity. For instance, using polar aprotic solvents like dimethyl sulfoxide can enhance reaction efficiency .
The molecular structure of 6-Methyl-2-(methylamino)pteridin-4(1H)-one consists of a pteridine core with specific substitutions at the 2 and 6 positions. The presence of a methyl group at position 6 and a methylamino group at position 2 contributes to its unique properties.
6-Methyl-2-(methylamino)pteridin-4(1H)-one participates in various chemical reactions:
Technical details surrounding these reactions include reaction kinetics, mechanisms, and the influence of substituents on reactivity.
The mechanism of action for 6-Methyl-2-(methylamino)pteridin-4(1H)-one is primarily linked to its role in biological systems as an analogue of folate. It may inhibit enzymes involved in nucleotide synthesis, thereby exerting antitumor effects by disrupting DNA replication processes.
Studies have shown that pteridine derivatives can act as competitive inhibitors for enzymes such as dihydrofolate reductase, which is critical in folate metabolism . This inhibition can lead to reduced cell proliferation in cancer cells.
Relevant analyses include spectroscopic methods (e.g., NMR, UV-Vis) to confirm structure and purity .
6-Methyl-2-(methylamino)pteridin-4(1H)-one has several potential applications:
Pteridines—heterocyclic compounds featuring fused pyrimidine and pyrazine rings—represent a privileged scaffold in drug discovery due to their structural versatility and broad bioactivity profile. The core pteridine structure (C₆H₄N₄) serves as a template for designing compounds that modulate critical biological pathways, including folate metabolism, neurotransmitter synthesis, and redox signaling [2] [9]. Naturally occurring derivatives like pterins (e.g., biopterin) and lumazines exhibit roles as enzymatic cofactors (e.g., in nitric oxide synthase) and pigments, while synthetic analogs exploit this bioactivity for therapeutic intervention [9]. The FDA-approved drugs methotrexate (antineoplastic/immunosuppressant), pralatrexate (peripheral T-cell lymphoma), and triamterene (diuretic) exemplify the clinical translation of pteridine-based designs [3]. These compounds typically retain the bicyclic core but strategically incorporate substituents (e.g., amino, carbonyl, alkyl groups) to enhance target affinity or pharmacokinetic properties. The scaffold’s electron-deficient nature facilitates π-stacking interactions with biological targets, while substituents at positions 2, 4, 6, and 7 enable precise modulation of steric and electronic properties [6] [8].
Table 1: Structural Diversity and Therapeutic Applications of Key Pteridine Derivatives
Compound | Core Substituents | Primary Therapeutic Use | Molecular Target |
---|---|---|---|
Methotrexate | 2,4-Diamino; N10-methyl pteroylglutamate | Cancer/Autoimmunity | Dihydrofolate reductase (DHFR) |
Tetrahydrobiopterin (BH4) | 2-Amino-4-hydroxy; 6-(1,2-dihydroxypropyl) | Metabolic disorders | Aromatic amino acid hydroxylases |
6-Methyl-2-(methylamino)pteridin-4(1H)-one | 2-Methylamino; 6-methyl; 4-keto | Under investigation (Oxidative stress/Inflammation) | Kinases/Redox enzymes |
Xanthopterin | 2-Amino-4,6-diketo | Pigment/Natural fluorophore | N/A |
6-Methyl-2-(methylamino)pteridin-4(1H)-one (C₈H₁₀N₆O) exemplifies a synthetically tailored pteridine derivative optimized for enhanced bioactivity. Its structure features:
This compound shares structural homology with natural pterins but incorporates strategic modifications. Compared to the dihydro analog 2-amino-6-methyl-2,3-dihydro-1H-pteridin-4-one (C₇H₉N₅O, ), the methylamino group enhances metabolic stability. Its planar bicyclic core allows intercalation into nucleotide-binding sites of kinases (e.g., EGFR, BRAF) or oxidoreductases implicated in inflammation [8] [10]. Computational docking suggests the 4-oxo and N1-H groups form bidentate hydrogen bonds with catalytic residues (e.g., in kinases), while the 6-methyl group occupies a hydrophobic subpocket—mimicking ATP’s adenine binding but with improved selectivity [7] [10]. Fluorescence studies of related pteridines indicate environmental sensitivity, suggesting potential as probes for target engagement studies [6].
Table 2: Structural Comparison of 6-Methyl-2-(methylamino)pteridin-4(1H)-one with Related Pteridines
Compound | Molecular Formula | Substituent Position | Key Physicochemical Properties |
---|---|---|---|
6-Methyl-2-(methylamino)pteridin-4(1H)-one | C₈H₁₀N₆O | 2-(Methylamino); 6-Methyl; 4-Keto | Moderate logP; Fluorescent chromophore |
2-Amino-6-methylpteridin-4(3H)-one | C₇H₇N₅O | 2-Amino; 6-Methyl; 4-Keto | Higher polarity (vs methylamino analog) |
2-Amino-6-(chloromethyl)pteridin-4(1H)-one | C₇H₆ClN₅O | 2-Amino; 6-(Chloromethyl); 4-Keto | Electrophilic site for conjugation |
2-Amino-6-methyl-2,3-dihydro-1H-pteridin-4-one | C₇H₉N₅O | 2-Amino; 6-Methyl; 4-Keto (Dihydro) | Reduced core; Increased flexibility |
Pteridine research originated with their identification as insect pigments (pteron = wing in Greek) in the early 20th century [2] [9]. The 1940s–1960s saw elucidation of their biochemical roles: tetrahydrobiopterin (BH4) emerged as a cofactor for phenylalanine hydroxylase (1958), and later for nitric oxide synthases (NOS) and alkylglycerol monooxygenase—linking pteridines to oxidative metabolism and redox signaling [9]. This laid the groundwork for targeting inflammation, as dysregulated BH4 metabolism contributes to NOS uncoupling, generating superoxide instead of NO and exacerbating oxidative stress [3].
Synthetic efforts accelerated in the 1970s–1990s with antifolates (methotrexate) dominating cancer therapy. Concurrently, pteridine-7(8H)-diones and lumazine derivatives were explored as anti-inflammatories, inhibiting pro-inflammatory enzymes like iNOS or cytokine signaling [3] [8]. The discovery that pteridine derivatives (e.g., 6,7-dimethyllumazine) modulate MAP kinase pathways—key regulators of oxidative stress responses—further expanded their therapeutic relevance [8]. Modern design, including 6-Methyl-2-(methylamino)pteridin-4(1H)-one, builds on this history by optimizing substitutions to enhance:
Table 3: Key Milestones in Pteridine-Based Therapeutic Development
Era | Key Discovery/Compound | Biological Insight/Therapeutic Application |
---|---|---|
1940s–1960s | Isolation of xanthopterin, leucopterin | Roles as pigments/enzyme cofactors |
1958 | Tetrahydrobiopterin (BH4) cofactor role | Essential for aromatic amino acid hydroxylation |
1970s–1980s | Methotrexate clinical adoption | DHFR inhibition for cancer/autoimmunity |
1990s–2000s | Pteridine-based NOS inhibitors | Targeting inflammation in chronic diseases |
2010s–Present | 6-Methyl-2-(methylamino)pteridin-4(1H)-one analogs | Dual kinase/redox enzyme inhibition for oxidative stress disorders |
CAS No.: 20846-91-7
CAS No.: 56299-00-4
CAS No.:
CAS No.: 70802-12-9
CAS No.:
CAS No.: